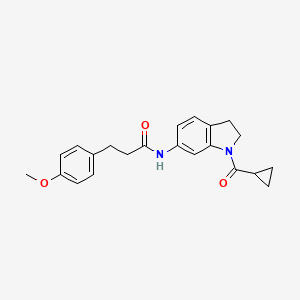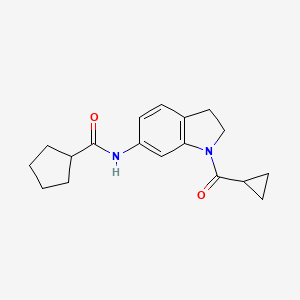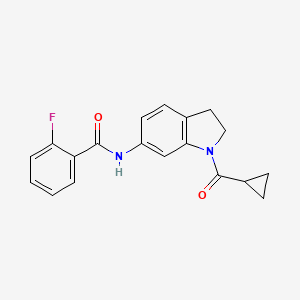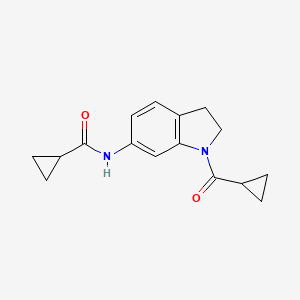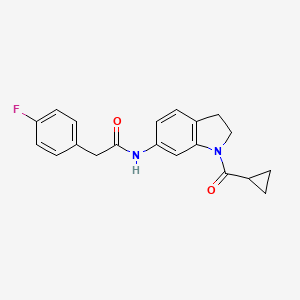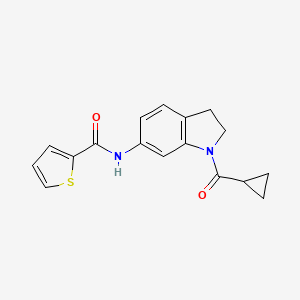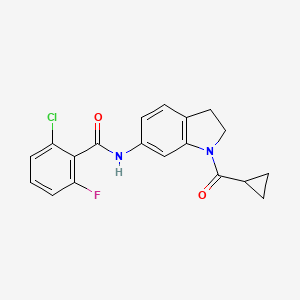
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide, also known as CINDAC, is an organic compound with a wide range of applications in scientific research. CINDAC is a heterocyclic compound, composed of a six-membered ring containing nitrogen and chlorine atoms, and a phenyl ring substituted with a fluorine atom. CINDAC has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent.
作用机制
The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is not fully understood, however, it has been proposed that the compound interacts with a variety of proteins and enzymes, including cytochrome P450 enzymes and monoamine oxidase. The interaction of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide with these proteins and enzymes can result in changes in their activity, which can lead to changes in the expression of various genes and proteins.
Biochemical and Physiological Effects
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a relatively straightforward manner. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is a relatively small molecule, which makes it easier to work with in laboratory experiments. However, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide is also limited in its use in laboratory experiments due to its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are a number of potential future directions for 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide research. These include further investigation into its mechanism of action, as well as its potential use in the development of novel drugs and therapeutics. In addition, further research into the biochemical and physiological effects of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of new drugs and treatments for a variety of diseases and disorders. Finally, further research into the synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide could lead to the development of more efficient and cost-effective synthesis methods.
合成方法
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide can be synthesized through a variety of methods. The most common synthesis method involves the reaction of 2-chloro-6-fluoro-N-benzoyl-1H-indole with 1-cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out in dichloromethane at room temperature, and the product is isolated by filtration.
科学研究应用
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been investigated for its potential use in medicinal chemistry, as a drug lead, and as a potential therapeutic agent. It has been used to synthesize a variety of novel compounds, including small molecule drugs, peptides, and peptidomimetics. In addition, 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide has been used as a starting material for the synthesis of a variety of other heterocyclic compounds.
属性
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-14-2-1-3-15(21)17(14)18(24)22-13-7-6-11-8-9-23(16(11)10-13)19(25)12-4-5-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACPZQMKKCJIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)


